Oxiran-2-yl-(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
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Overview
Description
Oxiran-2-yl-(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is a complex organic compound that features an oxirane (epoxide) ring and a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxiran-2-yl-(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone typically involves the reaction of a suitable precursor with an oxidizing agent. One common method involves the reaction of a pyridine derivative with an epoxide precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts to speed up the reaction and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Oxiran-2-yl-(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydrazine hydrate, phenyl hydrazine, and hydroxylamine hydrochloride are commonly used.
Major Products Formed:
Hydroxy pyrazole and hydroxy oxazole derivatives: are formed from nucleophilic substitution reactions.
Scientific Research Applications
Oxiran-2-yl-(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Oxiran-2-yl-(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or proteins involved in disease pathways .
Comparison with Similar Compounds
(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: This compound has a similar oxirane ring but with different substituents, leading to different chemical and biological properties.
Indole derivatives: These compounds also contain heterocyclic rings and exhibit a wide range of biological activities.
Uniqueness: Oxiran-2-yl-(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is unique due to its specific combination of an oxirane ring and a pyridine derivative, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
oxiran-2-yl-(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-14(13-10-17-13)15-8-4-7-12(9-15)11-5-2-1-3-6-11/h1-3,5-7,13H,4,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSPMENUOWBUAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C2=CC=CC=C2)C(=O)C3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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